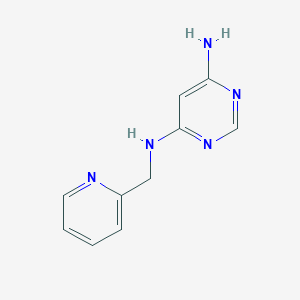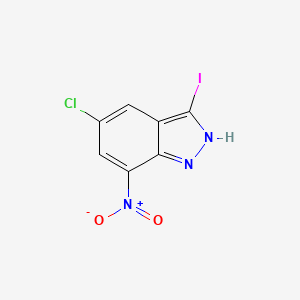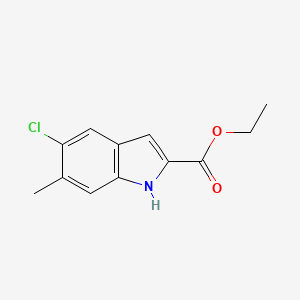![molecular formula C10H15N3O3 B1491846 5-甘氨酰-2-甲基六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮 CAS No. 2098038-94-7](/img/structure/B1491846.png)
5-甘氨酰-2-甲基六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮
描述
Pyrrolopyridine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are known to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves the reaction of a pyrrolopyridine ring with various substituents . The specific synthesis process can vary depending on the desired derivative and its intended application .Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives typically includes a pyrrolopyridine ring, which can be substituted at various positions to create different derivatives .Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrrolopyridine ring . These reactions can be used to create a wide range of derivatives with different properties and potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can vary widely, depending on the specific derivative and its structure . These properties can include factors such as molecular weight, solubility, and stability .科学研究应用
抗病毒和抗肿瘤活性
吡咯并吡啶衍生物已显示出抗病毒和抗肿瘤活性,表明它们可用于开发治疗病毒感染和癌症的新疗法。
这些领域中的每一个都提供了探索“5-甘氨酰-2-甲基六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮”的科学应用的独特机会。需要进一步的研究和实验来确定该化合物的功效和在这些领域的潜力 .
作用机制
Target of Action
The primary targets of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial for its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
未来方向
Given the potential therapeutic applications of pyrrolopyridine derivatives, future research in this area is likely to focus on the development of new derivatives with improved properties and efficacy . This could include the synthesis of new derivatives, as well as further studies to better understand the mechanism of action of these compounds .
生化分析
Biochemical Properties
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound’s inhibitory effect on FGFRs can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained suppression of cancer cell proliferation and migration, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and overall health. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in metabolic pathways that regulate cell growth and survival. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s inhibitory effect on FGFRs can alter the metabolic pathways associated with cancer cell proliferation, leading to reduced energy production and increased apoptosis.
Transport and Distribution
Within cells and tissues, 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on FGFRs. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites within the body to be effective.
Subcellular Localization
The subcellular localization of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are dependent on its localization, as it needs to be in proximity to FGFRs to inhibit their activity effectively. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-(2-aminoacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUFMASVOFQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)


![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)


![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)